

Sor-C13: A Selective TRPV6 Channel Blocker for Cancer Therapy

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Compound of Interest		
Compound Name:	Sor-c13	
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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sor-C13**, a first-in-class selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. **Sor-C13** is a synthetic 13-amino acid peptide with potential as an antineoplastic agent.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes associated signaling pathways and workflows.

Core Concepts: Sor-C13 and the TRPV6 Target

Sor-C13 is a synthetic peptide derived from the C-terminal region of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[2] It has been identified as a high-affinity antagonist of the TRPV6 channel.[2][3]

The TRPV6 channel is a highly selective calcium channel that is overexpressed in a variety of epithelial cancers, including prostate, breast, ovarian, and pancreatic cancer.[4][5][6] This overexpression is associated with poor prognosis.[7] In cancer cells, elevated TRPV6 activity leads to a sustained increase in intracellular calcium, which drives proliferation, inhibits apoptosis, and promotes metastasis.[5][6][8] **Sor-C13** exerts its anti-cancer effects by binding to TRPV6 and inhibiting this influx of calcium.[8][9]

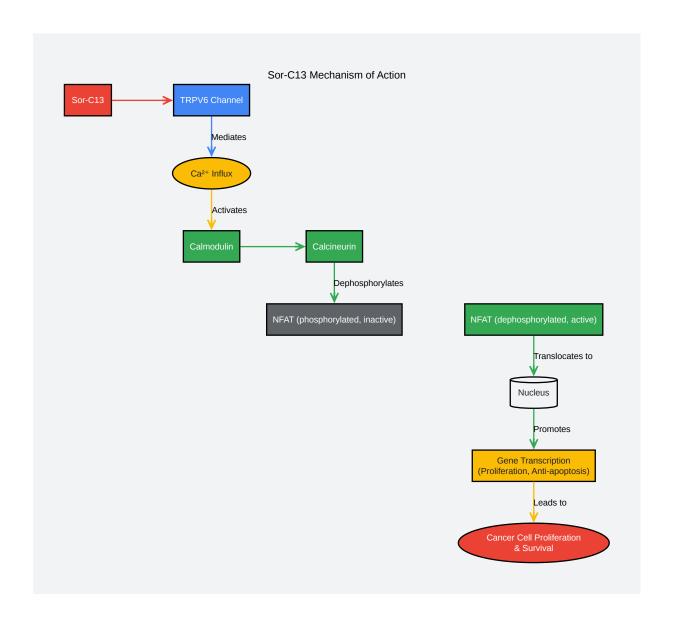


Mechanism of Action: The NFAT Signaling Pathway

The primary mechanism of action of **Sor-C13** involves the disruption of the calcium-dependent Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][9] In cancer cells with overexpressed TRPV6, the continuous influx of calcium activates calmodulin. This calcium-calmodulin complex then activates calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes involved in cell proliferation and survival.[7] By blocking the initial calcium entry through TRPV6, **Sor-C13** prevents the activation of this entire cascade, ultimately leading to decreased cancer cell viability and apoptosis.[7][9]

Signaling Pathway Diagram





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Caption: Sor-C13 inhibits TRPV6, blocking the Ca²⁺/Calmodulin/Calcineurin/NFAT pathway.



Quantitative Data Summary

The following tables summarize the key quantitative data for **Sor-C13** from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Sor-C13

Parameter	Value	Cell Line(s)	Reference
IC50	14 nM	Not Specified	[2][3]
EC50	14 nM	Not Specified	[10][11]
TRPV6 Current Reduction	[10][11]		
83.5 nM	18 ± 4.0%	Not Specified	[10][11]
417.5 nM	22 ± 4%	Not Specified	[10][11]
835 nM	24 ± 4%	Not Specified	[10][11]
25 μΜ	25 ± 5%	Not Specified	[10][11]

Table 2: Preclinical In Vivo Efficacy of Sor-C13 in

Xenograft Models

Animal Model	Tumor Type	Dosing Regimen	Tumor Growth Inhibition	Reference
NOD/SCID mice	Ovarian (SKOV- 3)	400, 600, 800 mg/kg daily, i.p. for 12 days	59% at 800 mg/kg	[12]
NOD/SCID mice	Ovarian (SKOV- 3)	665 mg/kg (425 μmole/kg)	59%	[10]

Table 3: Phase I Clinical Trial of Sor-C13 (NCT01578564)



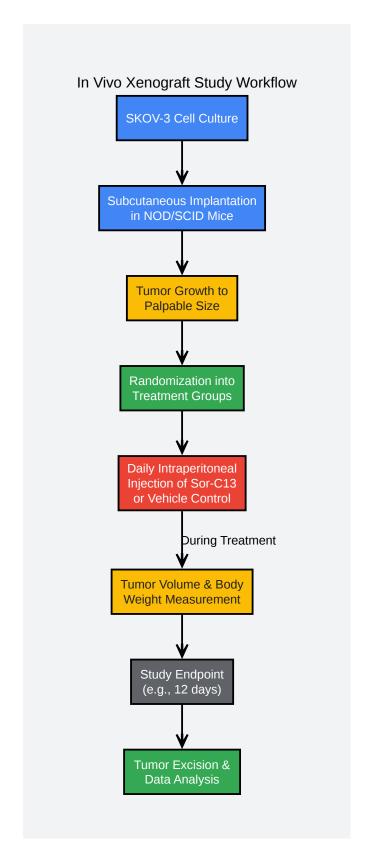
Parameter	Details	Reference
Study Design	Open-label, dose escalation (3+3 design)	[2][13]
Patient Population	23 patients with advanced solid tumors of epithelial origin	[1][13]
Dosing Regimen	Intravenous (IV) administration on days 1-3 and 8-10 of a 21- day cycle	[2][13]
Dose Levels	1.375, 2.75, 4.13, 5.5, and 6.2 mg/kg	[2][13]
Maximum Tolerated Dose (MTD)	Not established	[13][14]
Dose-Limiting Toxicities (DLTs)	Transient Grade 2 hypocalcemia (managed with calcium and vitamin D supplementation)	[13]
Treatment-Related Grade 3 Adverse Events	Urticaria (definitely related); elevated ALT/AST, headache, hypokalemia (possibly related)	[13][14]
Efficacy	54.5% of evaluable patients (22) showed stable disease (2.8 to 12.5 months)	[13][14]
Best Response	27% reduction in a pancreatic tumor with a 55% reduction in CA19-9 levels at 6.2 mg/kg	[2][13][14]

Experimental Protocols In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of **Sor-C13** in a mouse model of human ovarian cancer.



Experimental Workflow Diagram:



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Caption: Workflow for assessing **Sor-C13** efficacy in an ovarian cancer xenograft model.

Methodology:

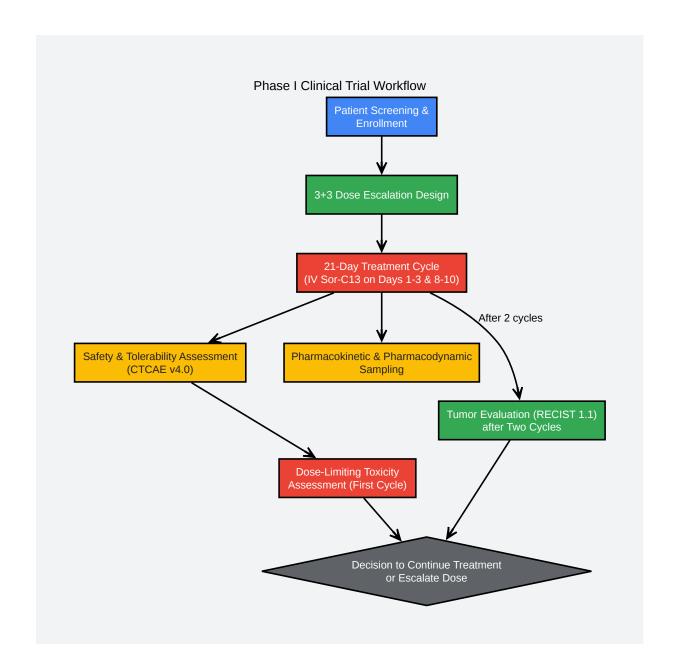
- Cell Culture: Human ovarian cancer cells (SKOV-3) are cultured in appropriate media until a sufficient number of cells are obtained.
- Animal Model: Female NOD/SCID mice are used for the study.
- Tumor Implantation: A suspension of SKOV-3 cells is injected subcutaneously into the flank
 of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size, at which point tumor volume is measured regularly.
- Randomization and Treatment: Mice are randomized into treatment and control groups. The
 treatment group receives daily intraperitoneal injections of Sor-C13 at specified doses (e.g.,
 400, 600, 800 mg/kg) for a defined period (e.g., 12 days).[12] The control group receives a
 vehicle control.
- Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Phase I Clinical Trial

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **Sor- C13** in patients with advanced solid tumors.

Experimental Workflow Diagram:





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